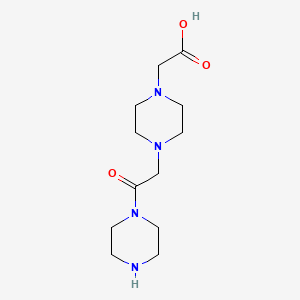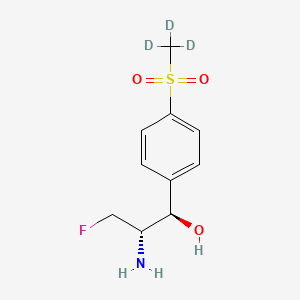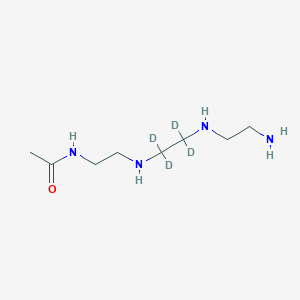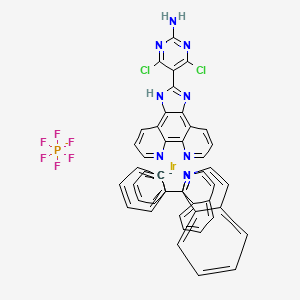
Antitumor agent-143
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is particularly effective against A549 cells, where it blocks cell proliferation during the S phase and induces early apoptosis . Antitumor agent-143 induces cell death through multiple pathways, including ferroptosis, apoptosis mediated by reactive oxygen species (ROS)-induced mitochondrial dysfunction, and gasdermin D (GSDMD)-mediated pyroptosis .
Preparation Methods
The synthesis of antitumor agent-143 involves several steps, including the preparation of iridium (III) complexes. The synthetic route typically involves the following steps:
Preparation of Ligands: The ligands are synthesized through a series of reactions involving the condensation of appropriate starting materials.
Complex Formation: The ligands are then reacted with iridium (III) chloride to form the desired iridium (III) complexes.
Purification: The resulting complexes are purified using chromatographic techniques to obtain the final product.
Chemical Reactions Analysis
Antitumor agent-143 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species (ROS).
Reduction: Reduction reactions can also occur, affecting the redox state of the compound.
Substitution: Substitution reactions may take place, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antitumor agent-143 has a wide range of scientific research applications, including:
Mechanism of Action
Antitumor agent-143 exerts its effects through multiple mechanisms:
Ferroptosis: The compound induces ferroptosis, a form of cell death characterized by the accumulation of lipid peroxides and iron-dependent oxidative damage.
Apoptosis: It triggers apoptosis through a ROS-mediated mitochondrial dysfunction pathway, leading to the activation of caspases and subsequent cell death.
Pyroptosis: this compound induces pyroptosis, a form of inflammatory cell death mediated by GSDMD.
Comparison with Similar Compounds
Antitumor agent-143 is unique in its ability to induce multiple forms of cell death, including ferroptosis, apoptosis, and pyroptosis. Similar compounds include:
Pyrimidine Derivatives: These compounds also exhibit anticancer activity and are used in various cancer treatments.
Platinum-Based Drugs: These drugs, such as cisplatin, are widely used in cancer therapy and work by inducing apoptosis in cancer cells.
In comparison, this compound’s ability to induce ferroptosis and pyroptosis sets it apart from other anticancer agents, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C47H29Cl2F6IrN9P-3 |
|---|---|
Molecular Weight |
1127.9 g/mol |
IUPAC Name |
4,6-dichloro-5-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)pyrimidin-2-amine;iridium;1-phenylisoquinoline;hexafluorophosphate |
InChI |
InChI=1S/C17H9Cl2N7.2C15H10N.F6P.Ir/c18-14-9(15(19)26-17(20)25-14)16-23-12-7-3-1-5-21-10(7)11-8(13(12)24-16)4-2-6-22-11;2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-7(2,3,4,5)6;/h1-6H,(H,23,24)(H2,20,25,26);2*1-7,9-11H;;/q;3*-1; |
InChI Key |
LADPKNCURPEBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=C(N=C(N=C5Cl)N)Cl.F[P-](F)(F)(F)(F)F.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


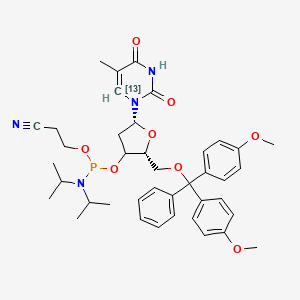
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
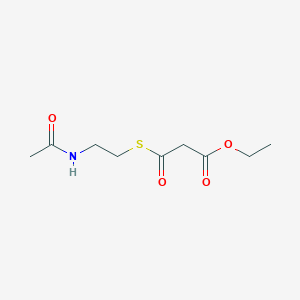
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
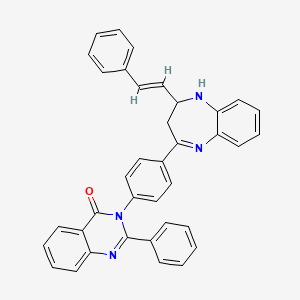
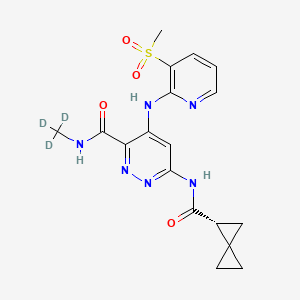
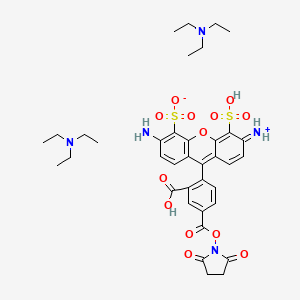
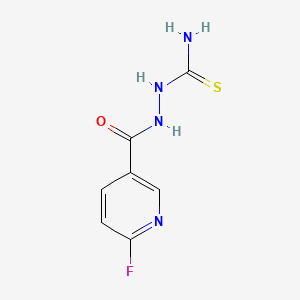

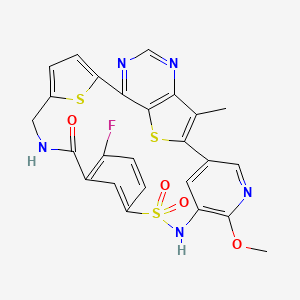
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
